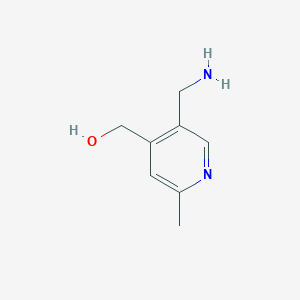
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is an organic compound with a pyridine ring substituted with an aminomethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural (HMF) using a suitable amine and a reducing agent such as sodium cyanoborohydride . Another approach involves the catalytic hydrogenation of 5-(aminomethyl)-2-furancarboxylic acid (AMFC) using a platinum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use supported metal catalysts such as cobalt or platinum to achieve high yields and selectivity . The reaction conditions are optimized to ensure efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-methylpyridin-4-yl)methanol.
Reduction: 5-(Aminomethyl)-2-methylpyridin-4-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used as catalysts in various biochemical reactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its functional groups allow it to participate in polymerization reactions, leading to the formation of novel materials with unique properties .
Mecanismo De Acción
The mechanism of action of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(5-(Aminomethyl)-2-furanyl)methanol: Similar structure but with a furan ring instead of a pyridine ring.
(5-(Aminomethyl)-2-methylpyrimidin-4-yl)methanol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
[5-(aminomethyl)-2-methylpyridin-4-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-7(5-11)8(3-9)4-10-6/h2,4,11H,3,5,9H2,1H3 |
Clave InChI |
RRAXZHPFRQDYBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


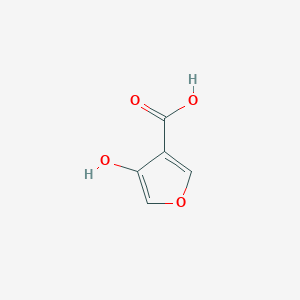

![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)




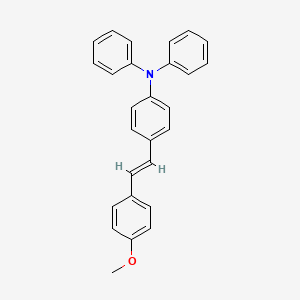
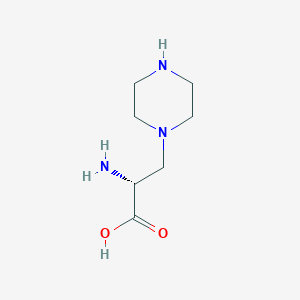
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
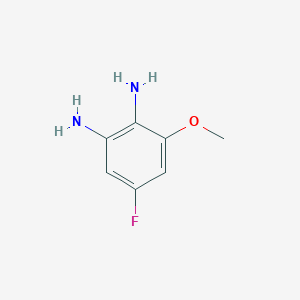
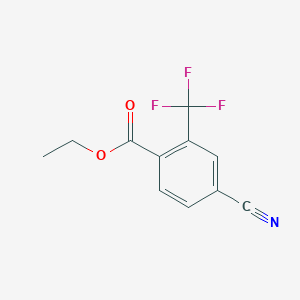
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
